molecular formula C15H17N3O4S B2618264 N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 478076-68-5

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2618264
CAS No.: 478076-68-5
M. Wt: 335.38
InChI Key: NBLMDAYLDWIYBG-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a nitro group and a morpholinoethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide linkage through a reaction with 2-morpholinoethylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the morpholinoethyl group.

Scientific Research Applications

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinoethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The benzothiophene core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, nitro group, and morpholinoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(16-3-4-17-5-7-22-8-6-17)14-10-11-9-12(18(20)21)1-2-13(11)23-14/h1-2,9-10H,3-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLMDAYLDWIYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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